molecular formula C21H19NO5 B384088 isobutyl 4-(2-oxo-2H-chromene-3-carboxamido)benzoate CAS No. 616214-79-0

isobutyl 4-(2-oxo-2H-chromene-3-carboxamido)benzoate

Cat. No.: B384088
CAS No.: 616214-79-0
M. Wt: 365.4g/mol
InChI Key: BAKQCKIOBKSQIH-UHFFFAOYSA-N
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Description

Isobutyl 4-(2-oxo-2H-chromene-3-carboxamido)benzoate is a synthetic organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities, including anti-inflammatory, anticoagulant, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isobutyl 4-(2-oxo-2H-chromene-3-carboxamido)benzoate typically involves the reaction of 2-oxo-2H-chromene-3-carboxylic acid with isobutylamine and 4-aminobenzoic acid. The reaction is carried out in the presence of coupling agents such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) in anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and real-time monitoring systems ensures precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Isobutyl 4-(2-oxo-2H-chromene-3-carboxamido)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the amide or ester functional groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of base catalysts.

Major Products Formed

The major products formed from these reactions include oxidized coumarin derivatives, reduced amides, and substituted benzoate esters.

Scientific Research Applications

Isobutyl 4-(2-oxo-2H-chromene-3-carboxamido)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of isobutyl 4-(2-oxo-2H-chromene-3-carboxamido)benzoate involves its interaction with specific molecular targets. For instance, as a pancreatic lipase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of triglycerides into free fatty acids and glycerol . This inhibition reduces fat absorption and aids in weight management.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isobutyl 4-(2-oxo-2H-chromene-3-carboxamido)benzoate stands out due to its specific substitution pattern, which enhances its lipase inhibitory activity and potential therapeutic applications in obesity and cancer treatment .

Properties

IUPAC Name

2-methylpropyl 4-[(2-oxochromene-3-carbonyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO5/c1-13(2)12-26-20(24)14-7-9-16(10-8-14)22-19(23)17-11-15-5-3-4-6-18(15)27-21(17)25/h3-11,13H,12H2,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAKQCKIOBKSQIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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